2-(4-Ethoxyphenyl)-1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one
Description
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Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN2O5S/c1-3-31-20-6-4-19(5-7-20)17-23(28)26-12-10-24(11-13-26)27(14-15-32-24)33(29,30)21-8-9-22(25)18(2)16-21/h4-9,16H,3,10-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRYRNXZNAICEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC(=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Ethoxyphenyl)-1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest a range of biological activities, particularly in the fields of neuropharmacology and cancer research. This article aims to synthesize existing knowledge regarding the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is . Its structure includes a diazaspiro framework, which is known for contributing to various biological activities. The presence of an ethoxyphenyl group and a sulfonamide moiety further enhances its potential as a pharmacological agent.
1. Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. The sulfonamide group is often associated with inhibition of carbonic anhydrase, an enzyme frequently overexpressed in tumors. In vitro assays have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| G509-0156 | MCF-7 | 15.2 | Inhibition of carbonic anhydrase |
| G509-0156 | A549 | 12.5 | Induction of apoptosis |
2. Neuroprotective Effects
The compound's structural similarity to known acetylcholinesterase inhibitors suggests potential neuroprotective effects, particularly in Alzheimer's disease models. Compounds containing diazaspiro structures have been reported to enhance acetylcholine levels by inhibiting acetylcholinesterase.
In a study assessing the inhibitory activity against acetylcholinesterase:
The results indicate that G509-0156 exhibits significant inhibition, suggesting its potential as a therapeutic agent for cognitive disorders.
3. Antimicrobial Activity
Preliminary evaluations have shown that the compound possesses antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings highlight the need for further investigation into its mechanism of action against microbial targets.
Case Study 1: Neuroprotective Properties
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several diazaspiro compounds and evaluated their neuroprotective effects in vitro using SH-SY5Y neuroblastoma cells. Compound G509-0156 was found to significantly reduce oxidative stress markers and enhance cell viability under neurotoxic conditions, suggesting its potential for treating neurodegenerative diseases.
Case Study 2: Anticancer Efficacy
A study examining the anticancer efficacy of sulfonamide derivatives reported that G509-0156 showed enhanced cytotoxic effects when combined with standard chemotherapeutics like cisplatin. The combination therapy resulted in synergistic effects, reducing IC50 values significantly compared to single-agent treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
